molecular formula C10H16N3O8P B1638288 2'-O-methylcytidine 5'-monophosphate CAS No. 27014-37-5

2'-O-methylcytidine 5'-monophosphate

Cat. No. B1638288
CAS RN: 27014-37-5
M. Wt: 337.22 g/mol
InChI Key: USRXKJOTSNCJMA-ZOQUXTDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-O-methylcytidine 5'-monophosphate is a pyrimidine ribonucleoside 5'-monophosphate that is CMP monomethylated at position O-2' It derives from a cytidine 5'-monophosphate.

Scientific Research Applications

Enzymatic Synthesis for Biological and Biochemical Experiments

2'-O-methylcytidine 5'-monophosphate has applications in the enzymatic synthesis of radioactive compounds. For instance, 5-Methyl-2′-deoxycytidine 5′-[32P]- and deoxycytidine 5-[32 P]-monophosphates were prepared using a 32 P-postlabeling procedure, making these radioactive monophosphates suitable for a variety of biological and biochemical experiments (Vilpo & Vilpo, 1989).

Role in Hepatitis C Virus Inhibition

Beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine and its derivatives, which include 2'-O-methylcytidine 5'-monophosphate, have been studied for their role in inhibiting the replication of the hepatitis C virus (HCV). These compounds act as competitive inhibitors of the HCV RNA-dependent RNA polymerase (RdRp) and function as nonobligate chain terminators in HCV RNA replication (Murakami et al., 2007).

Involvement in Epigenetic Regulation

5-Methylcytosine (5-mC), a key epigenetic mark, is tightly regulated in both DNA and RNA. The role of 2'-O-methylcytidine 5'-monophosphate in this process is significant. Premethylated nucleotides, including 5-methyl-2'-deoxycytidine monophosphate (5-Me-dCMP), are involved in the tight control of 5-mC distribution, influencing the epigenetic regulation and potential aberrant gene regulation in cancers (Zeng et al., 2017).

Applications in DNA Demethylation Monitoring

2'-O-methylcytidine 5'-monophosphate is used in DNA demethylation monitoring. For example, the optimal conditions for separating 2'-deoxycytidine-5'-monophosphate and 5-methyl-2'-deoxycytidine-5'-monphosphate, both derivatives of 2'-O-methylcytidine 5'-monophosphate, were investigated for monitoring changes in the methylation state of DNA (Havliš et al., 2001).

Use in Structural Studies of Polynucleotides

Studies on 2'-O-methylcytidine 5'-monophosphate have contributed to the understanding of polynucleotide structure. The polymerization of 2′-O-methylcytidine-5′-pyrophosphate, for example, has provided insights into the role of the 2'-OH group in polynucleotide structure, aiding in the understanding of RNA and DNA structure and function (Zmudzka et al., 1969).

properties

CAS RN

27014-37-5

Product Name

2'-O-methylcytidine 5'-monophosphate

Molecular Formula

C10H16N3O8P

Molecular Weight

337.22 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H16N3O8P/c1-19-8-7(14)5(4-20-22(16,17)18)21-9(8)13-3-2-6(11)12-10(13)15/h2-3,5,7-9,14H,4H2,1H3,(H2,11,12,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1

InChI Key

USRXKJOTSNCJMA-ZOQUXTDFSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O

SMILES

COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O

sequence

N

synonyms

poly(2'-methylcytidilate)
poly(2'-O-methylcytidylic acid)
poly(rCm)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-O-methylcytidine 5'-monophosphate
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2'-O-methylcytidine 5'-monophosphate

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